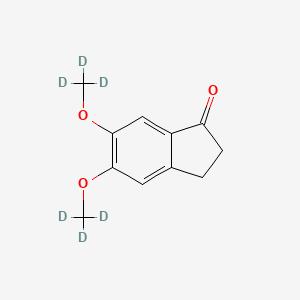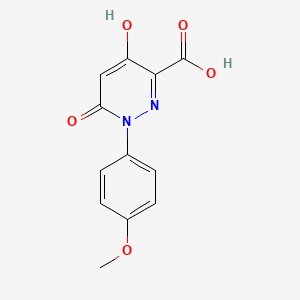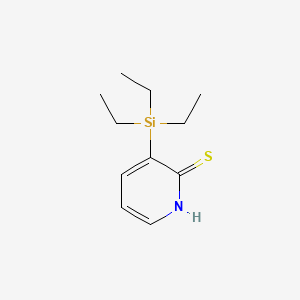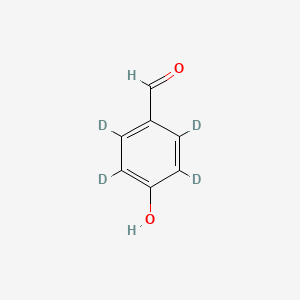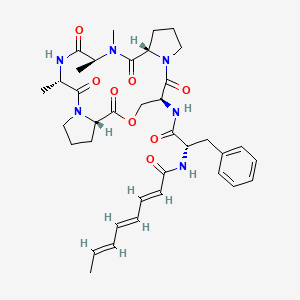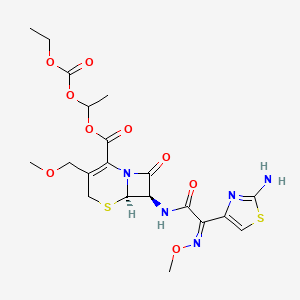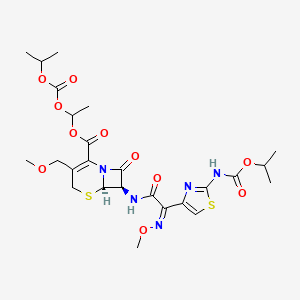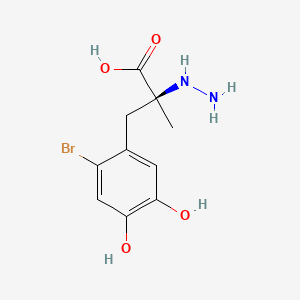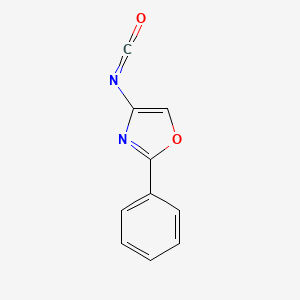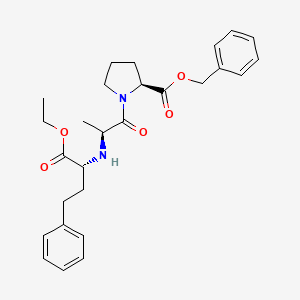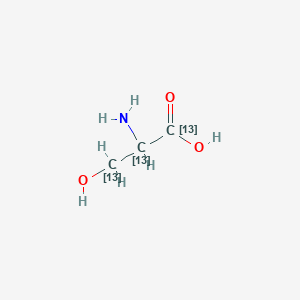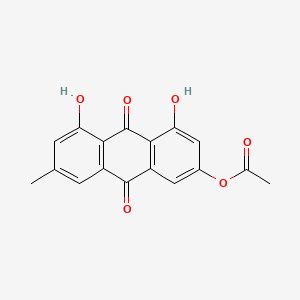
3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione” is a derivative of anthracenedione, which is a type of quinone. Quinones are a class of organic compounds that are formally “derived from aromatic compounds [such as benzene or naphthalene] by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds”, resulting in "a fully conjugated cyclic dione structure" .
Synthesis Analysis
The synthesis of such a compound would likely involve the acetylation of the corresponding hydroxy-anthracenedione. Acetylation is a common reaction in organic chemistry, often used to protect hydroxyl groups during synthesis . The acetoxy group (−OCOCH3) is a functional group that is often introduced through acetylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the anthracenedione core, with acetoxy and hydroxy substituents at the 3 and 1,8 positions respectively, and a methyl group at the 6 position. The presence of these functional groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the acetoxy, hydroxy, and methyl groups. The acetoxy group could potentially undergo hydrolysis to yield a hydroxy group and acetic acid . The hydroxy groups could potentially participate in a variety of reactions, including oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the acetoxy, hydroxy, and methyl groups would likely make the compound more polar than anthracenedione itself .Future Directions
The study of anthracenedione derivatives is an active area of research, particularly in the field of medicinal chemistry. These compounds have been studied for their potential anticancer properties . Future research may focus on the synthesis of new derivatives, the exploration of their biological activity, and the development of more effective synthetic methods .
properties
IUPAC Name |
(4,5-dihydroxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-7-3-10-14(12(19)4-7)17(22)15-11(16(10)21)5-9(6-13(15)20)23-8(2)18/h3-6,19-20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDOZVNQSRFUGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dicyclopropylmethyl)amino]ethanol](/img/structure/B570181.png)
